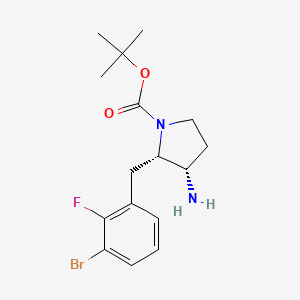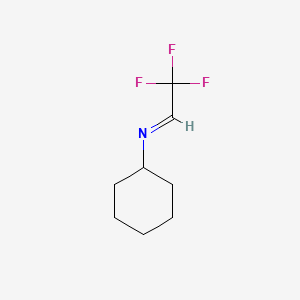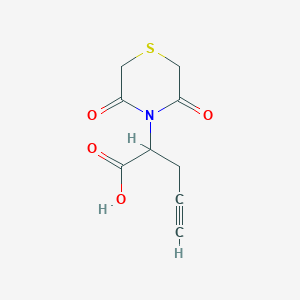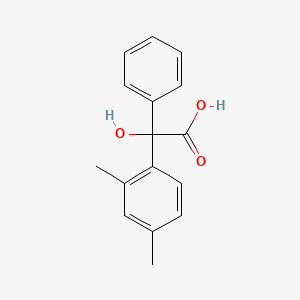
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the desired acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylacetic acid: A simpler analog with similar structural features but lacking the dimethylphenyl group.
2-(2,4-Dimethylphenyl)acetic acid: Similar structure but without the hydroxyl group.
2-Hydroxy-2-phenylacetic acid: Lacks the dimethylphenyl group but retains the hydroxyl and phenyl groups.
Uniqueness
2-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylacetic acid is unique due to the presence of both the dimethylphenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C16H16O3 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C16H16O3/c1-11-8-9-14(12(2)10-11)16(19,15(17)18)13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,17,18) |
InChI-Schlüssel |
VMOSBFYGIITNCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)

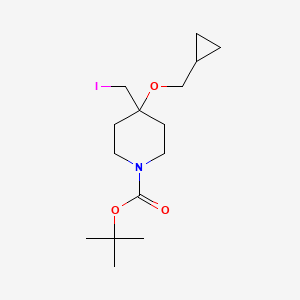
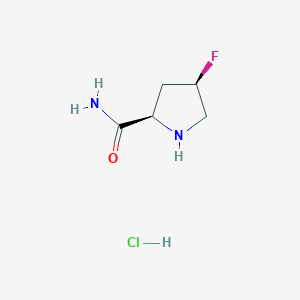
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)


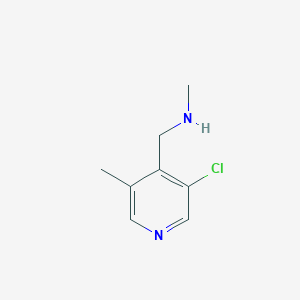
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
